molecular formula C12H17BrO2 B1519362 1-Bromo-4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]benzene CAS No. 1006865-32-2

1-Bromo-4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]benzene

Cat. No. B1519362
CAS RN: 1006865-32-2
M. Wt: 273.17 g/mol
InChI Key: RWPUBXVEDLEIPS-JTQLQIEISA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as molecular weight, density, melting point, boiling point, and solubility. The molecular weight of “1-Bromo-4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]benzene” is not specifically mentioned .

Scientific Research Applications

Synthetic Methodologies and Applications

  • Synthesis of Biologically Active Compounds : A study by Akbaba et al. (2010) demonstrates the total synthesis of a complex natural product starting from a methoxymethyl-substituted aryl methyl ether, highlighting a methodology that could potentially be applied to the synthesis of similar compounds including "1-Bromo-4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]benzene" for biological applications Akbaba et al., 2010.

  • Facile Synthesis of Isoindoles : Kuroda and Kobayashi (2015) developed a two-step synthesis of 1-substituted 3-alkoxy-1H-isoindoles, utilizing 1-bromo-2-(dialkoxymethyl)benzenes, which could be relevant for the synthesis and study of compounds related to "1-Bromo-4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]benzene" Kuroda & Kobayashi, 2015.

  • Electrochemical Bromination : Kulangiappar et al. (2014) explored the electrochemical bromination of 4-methoxy toluene, which resulted in compounds with brominated side chains. This technique could potentially be adapted for the synthesis or functionalization of "1-Bromo-4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]benzene" Kulangiappar et al., 2014.

  • Selective Radical Cyclization : Esteves et al. (2007) reported the selective radical cyclization of propargyl bromoethers to tetrahydrofuran derivatives, a methodology that might be applicable for creating cyclic structures within similar compounds Esteves et al., 2007.

  • Conformational Study : Okazaki et al. (1989) conducted a conformational study on a highly crowded benzene derivative, providing insights into the steric effects and conformations that could be relevant for understanding the behavior of "1-Bromo-4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]benzene" in various conditions Okazaki et al., 1989.

properties

IUPAC Name

1-bromo-4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO2/c1-10(7-14-2)8-15-9-11-3-5-12(13)6-4-11/h3-6,10H,7-9H2,1-2H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPUBXVEDLEIPS-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)COCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](COC)COCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670445
Record name 1-Bromo-4-{[(2S)-3-methoxy-2-methylpropoxy]methyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]benzene

CAS RN

1006865-32-2
Record name 1-Bromo-4-{[(2S)-3-methoxy-2-methylpropoxy]methyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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